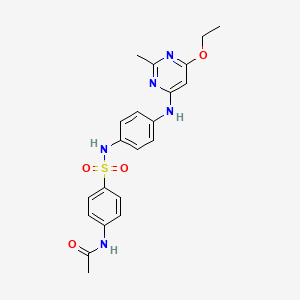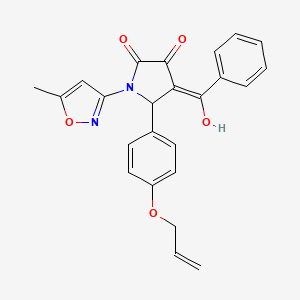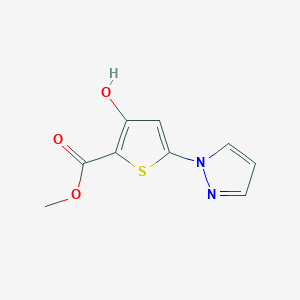
N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as JNJ-31001074, is a small-molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a critical role in regulating various cellular processes, including circadian rhythm, DNA damage response, and Wnt signaling. JNJ-31001074 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and sleep disorders.
Aplicaciones Científicas De Investigación
Biological Significance and Optical Sensors
Pyrimidine derivatives are significant in organic chemistry due to their wide range of biological and medicinal applications. They are utilized as exquisite sensing materials in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. These derivatives have been employed as recognition units in the development of various optical sensors, demonstrating their versatility and applicability in biological sensing technologies (Jindal & Kaur, 2021).
Anti-inflammatory Activities and SAR
Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. They inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. Recent research has focused on the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, offering potential for the development of new anti-inflammatory agents (Rashid et al., 2021).
Pharmacological Applications
The systematic analysis of pyrimidine derivatives from a pharmacological perspective has identified compounds with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This broad range of pharmacological activity underscores the potential of the pyrimidine core as a scaffold for developing new biologically active compounds (Chiriapkin, 2022).
Synthesis of Heterocycles
Enaminoketones and enaminonitriles, related to pyrimidine derivatives, are versatile building blocks for synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. They are used in the synthesis of natural products and compounds with potential anticonvulsant properties. Their role as intermediates in the synthesis of heterocycles demonstrates the importance of pyrimidine and related structures in medicinal chemistry and drug development (Negri et al., 2004).
Medicinal Chemistry and Drug Development
Pyrimidine derivatives are known for their anticancer, anti-HIV, antifungal, and antibacterial activities. These compounds are common in many medicinal drugs, indicating their importance as a scaffold for drug discovery. Recent research has highlighted the broad-spectrum activities of pyrimidine analogs, further underscoring their significance in the development of new drugs with diverse pharmacological activities (JeelanBasha & Goudgaon, 2021).
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-5-4-6-13(18-11)19-15(21)12-9-14(17-10-16-12)20-7-2-3-8-20/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBFESWGFDNKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2686802.png)
![N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2686803.png)
![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2686804.png)
![tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2686805.png)

![N-(4,6-dimethyl-2-pyridinyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2686811.png)
![N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine](/img/structure/B2686812.png)




![2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2686822.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2686823.png)